molecular formula C22H30N2 B1662516 Aprindine CAS No. 37640-71-4

Aprindine

Cat. No. B1662516
CAS RN: 37640-71-4
M. Wt: 322.5 g/mol
InChI Key: NZLBHDRPUJLHCE-UHFFFAOYSA-N
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Description

Aprindine is a cardiac depressant used in arrhythmias . It is a Class 1b antiarrhythmic agent . Aprindine hydrochloride is a class Ib antiarrhythmic agent and a hERG channel blocker .


Molecular Structure Analysis

Aprindine has a chemical formula of C22H30N2 . The molecular weight is 322.487 . The structure of Aprindine can be represented by the SMILES string Cl.CCN(CC)CCCN(C1Cc2ccccc2C1)c3ccccc3 .


Physical And Chemical Properties Analysis

Aprindine has a molecular formula of C22H30N2 and a molecular weight of 322.487 . The physical and chemical properties such as solubility, storage conditions, and others are not explicitly mentioned in the search results.

Scientific Research Applications

Electrophysiological Effects

Aprindine is an antiarrhythmic agent known for its significant electrophysiological effects. Studies have shown that aprindine can effectively treat patients with both supraventricular and ventricular tachyarrhythmias. It works by slowing conduction in all cardiac fibers and suppressing digitalis-induced after-depolarizations. In studies involving frog atria, aprindine was found to suppress the slow inward current at higher doses. Its impact varies depending on the timing of administration in relation to coronary artery occlusion in dogs (Zipes et al., 1980).

Inhibition of Spontaneous Firing and Action Potential

Aprindine attenuates or abolishes diastolic depolarization and spontaneous firing in isolated cardiac tissues. It significantly shortens the action potential duration and effective refractory period in Purkinje fibres, while its effect on atrial and ventricular muscle action potential duration is minimal. Aprindine's ability to shift membrane responsiveness to a more negative potential and its impact on Purkinje fibres becoming inexcitable at higher concentrations has also been documented (Verdonck et al., 1974).

Safety And Hazards

Aprindine should be handled with care to avoid dust formation. It’s advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers There are several papers that discuss Aprindine. For example, a paper titled “Long-term Follow-up of Patients Receiving Aprindine: Safety and Efficacy” discusses the safety and efficacy of Aprindine . Another paper titled “Therapeutic effectiveness and plasma levels of aprindine, a new antidysrhythmic drug” discusses the therapeutic effectiveness of Aprindine .

properties

IUPAC Name

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLBHDRPUJLHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022615
Record name Aprindine
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Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aprindine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015498
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Solubility

7.82e-03 g/L
Record name Aprindine
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URL http://www.hmdb.ca/metabolites/HMDB0015498
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Product Name

Aprindine

CAS RN

37640-71-4, 33237-74-0
Record name Aprindine
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Record name Aprindine [USAN:INN:BAN]
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Record name Aprindine
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Record name Aprindine
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Record name APRINDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q
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Record name Aprindine
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URL http://www.hmdb.ca/metabolites/HMDB0015498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-121 °C, 120 - 121 °C
Record name Aprindine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01429
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Record name Aprindine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,490
Citations
DP Zipes, V Elharrar, RF Gilmour Jr, JJ Heger… - American Heart …, 1980 - Elsevier
… 14-16 Recently, we reported our experiencei with the use of aprindine in … During administration of aprindine, circus movement … In one patient, aprindine therapy slowed the ventricular …
Number of citations: 37 www.sciencedirect.com
DA Kroll, BR Lucchesi - Journal of Pharmacology and Experimental …, 1975 - Citeseer
… Evaluation ofthese animals at 48 hours showed a similar pattern, although one animal fibrillated after 5 mg/kg of aprindine. Aprindine is an effective antiarrhvthmic agent in some …
Number of citations: 20 citeseerx.ist.psu.edu
P Danilo Jr - American Heart Journal, 1979 - europepmc.org
Aprindine is a long-acting antiarrhythmic agent, … of aprindine. If the frequency of such serious side effects as cholestatic jaundice and agranulocytosis remains low enough, aprindine …
Number of citations: 41 europepmc.org
M KAWAKAMI, E MORISHIGE… - The Japanese Journal …, 1975 - jstage.jst.go.jp
… (3) clinically confirmed the antiarrhythmic effect of aprindine, ie, prevention of … that aprindine as well as ajmaline retarded conduction in the His bundle. Orally administered aprindine is …
Number of citations: 15 www.jstage.jst.go.jp
I Kodama, S Ogawa, H Inoue, H Kasanuki… - Japanese circulation …, 1999 - jstage.jst.go.jp
… TheτR from aprindineinduced phasic blockade was 5.0s These authors also showed that aprindine… The Ghen-Rotterdam aprindine study reported that aprindine tended to be effective in …
Number of citations: 54 www.jstage.jst.go.jp
DP Zipes, WE Gaum, PR Foster, KM Rosen… - The American Journal of …, 1977 - Elsevier
… In Patient 9, aprindine therapy slowed the ventricular response during atrial flutter … aprindine was discontinued in Patients 7 and 8. Electrophysiologic evaluation revealed that aprindine …
Number of citations: 78 www.sciencedirect.com
S NATTEL, DH PEDERSEN… - Cardiovascular …, 1981 - academic.oup.com
… more than twice normal zone aprindine concentrations 1 h after … aprindine administration, ischaemic zone aprindine concentrations were initially less than 15 X of normal zone aprindine …
Number of citations: 104 academic.oup.com
F Verdonck, J Verrecke, A Vleugels - European Journal of Pharmacology, 1974 - Elsevier
… Uptake and release of 14 C-aprindine was studied in isolated heart preparations. … release of 14C-aprindine. A large fraction of the 14C-aprindine content was released with a …
Number of citations: 53 www.sciencedirect.com
Y Ohmoto‐Sekine, H Uemura… - British journal of …, 1999 - Wiley Online Library
… of aprindine on the K + currents in isolated guinea-pig atrial cells using patch clamp techniques. Since aprindine … , we also evaluated the effects of aprindine on the experimental AF in …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
JP Van Durme, MG Bogaert, MT Rosseel - European Journal of Clinical …, 1974 - Springer
41 patients with stable, frequent, chronic premature ventricular contractions have been treated with aprindine, and its therapeutic effectiveness evaluated by continuous …
Number of citations: 56 link.springer.com

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